

# L-Fucose in N- and O-Linked Glycans: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *L-(-)-Fucose*

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## Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in the structure and function of N-linked and O-linked glycans on glycoproteins and glycolipids. Unlike most other monosaccharides in mammals, L-fucose exists in the L-configuration. Its incorporation into glycan chains, a process known as fucosylation, is a vital post-translational modification that modulates a wide array of biological processes, including cell adhesion, signal transduction, inflammation, and cancer progression. This guide provides a comprehensive overview of the biosynthesis of fucosylated glycans, their functional significance, and the experimental methodologies used to study them.

## Biosynthesis of Fucosylated Glycans

The addition of fucose to glycan structures is dependent on the nucleotide sugar donor, guanosine diphosphate fucose (GDP-fucose). The cellular pool of GDP-fucose is maintained through two primary pathways: the de novo pathway and the salvage pathway.

## GDP-Fucose Biosynthesis

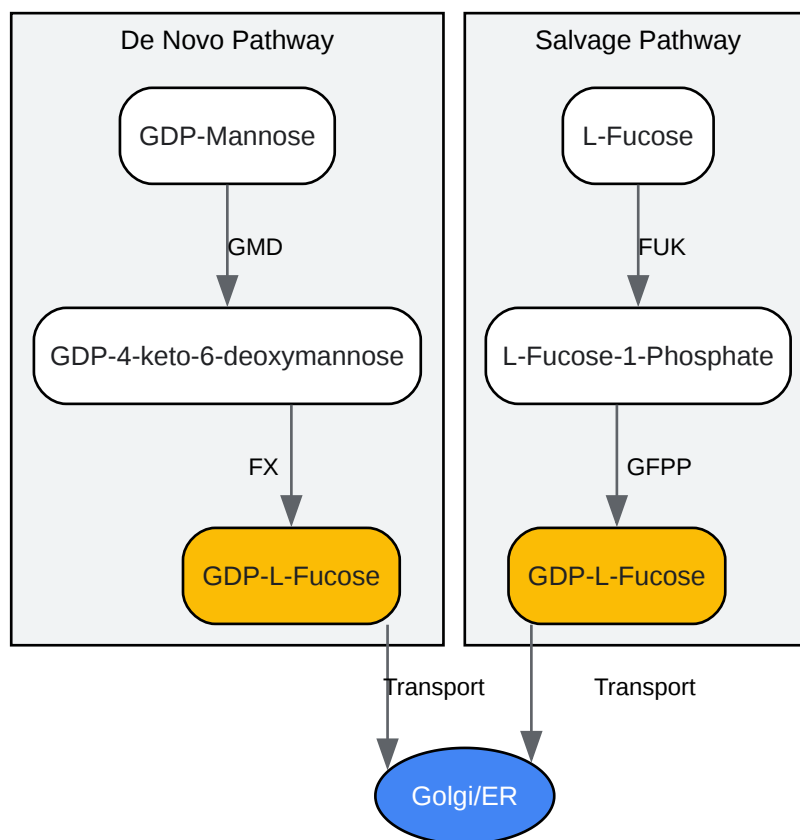
**De Novo Pathway:** This is the primary route for GDP-fucose synthesis in mammalian cells, accounting for approximately 90% of the total pool.<sup>[1]</sup> It begins with GDP-mannose, which is converted to GDP-fucose in a two-step enzymatic reaction.<sup>[2]</sup>

- GDP-mannose-4,6-dehydratase (GMD) converts GDP-mannose to GDP-4-keto-6-deoxymannose.
- GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein) then converts GDP-4-keto-6-deoxymannose to GDP-L-fucose.[3]

Salvage Pathway: This pathway utilizes free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[1][2]

- Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate.
- GDP-L-fucose pyrophosphorylase (GFPP) then converts L-fucose-1-phosphate to GDP-L-fucose.

The synthesized GDP-fucose is then transported from the cytosol into the Golgi apparatus and endoplasmic reticulum by specific transporters, where it is utilized by fucosyltransferases.



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## GDP-Fucose Biosynthesis Pathways

## Fucosyltransferases (FUTs)

Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from GDP-fucose to acceptor substrates on N- and O-glycans. In humans, there are 13 known FUTs, each with specific acceptor and linkage specificities.

Table 1: Human Fucosyltransferases and their Linkages

Enzyme Family	Enzyme(s)	Linkage	Typical Location on Glycan
$\alpha$ 1,2-FUTs	FUT1, FUT2	$\alpha$ 1,2	Terminal galactose (e.g., H antigen)
$\alpha$ 1,3/4-FUTs	FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11	$\alpha$ 1,3 or $\alpha$ 1,4	N-acetylglucosamine (GlcNAc) (e.g., Lewis antigens)
$\alpha$ 1,6-FUT	FUT8	$\alpha$ 1,6	Core GlcNAc of N-glycans
Protein O-FUTs	POFUT1, POFUT2	O-linkage	Serine/Threonine in specific protein domains

## L-Fucose in N-Linked Glycans

N-linked glycosylation involves the attachment of an oligosaccharide to the asparagine residue in the consensus sequence Asn-X-Ser/Thr. Fucose can be added to N-glycans in two main positions: the core and the antenna.

- **Core Fucosylation:** This involves the addition of an  $\alpha$ 1,6-linked fucose to the innermost GlcNAc residue of the N-glycan core. This reaction is exclusively catalyzed by FUT8.
- **Antennal Fucosylation:** This involves the addition of fucose in  $\alpha$ 1,2,  $\alpha$ 1,3, or  $\alpha$ 1,4 linkages to the outer arms (antennae) of the N-glycan, often forming Lewis antigen structures.

## L-Fucose in O-Linked Glycans

O-linked glycosylation is the attachment of a sugar to the hydroxyl group of serine or threonine residues. Fucosylation in O-glycans can occur in two ways:

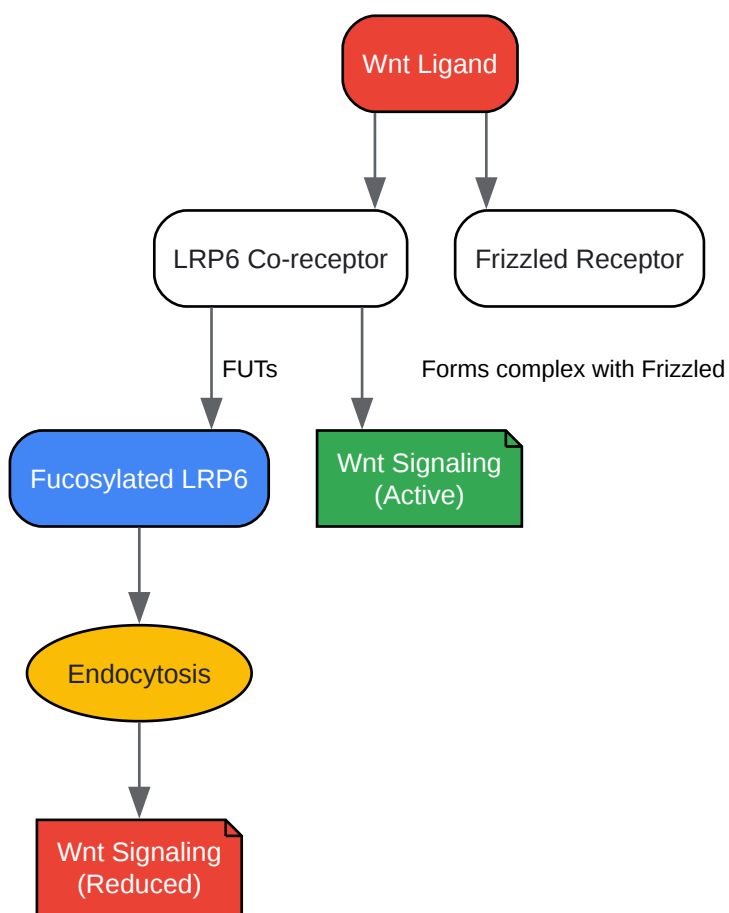
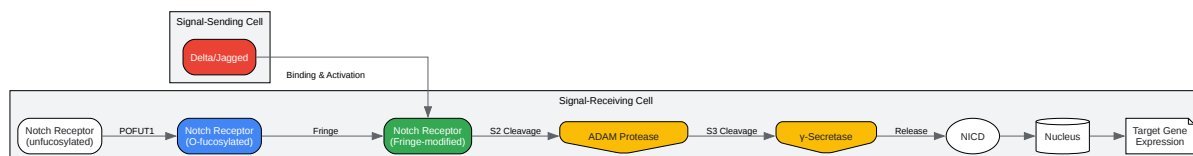
- **Terminal Fucosylation:** Fucose can be added to the non-reducing end of O-glycan chains, similar to antennal fucosylation in N-glycans.
- **O-Fucosylation:** Fucose is directly attached to serine or threonine residues within specific consensus sequences found in domains like Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). This is mediated by protein O-fucosyltransferases (POFUTs).

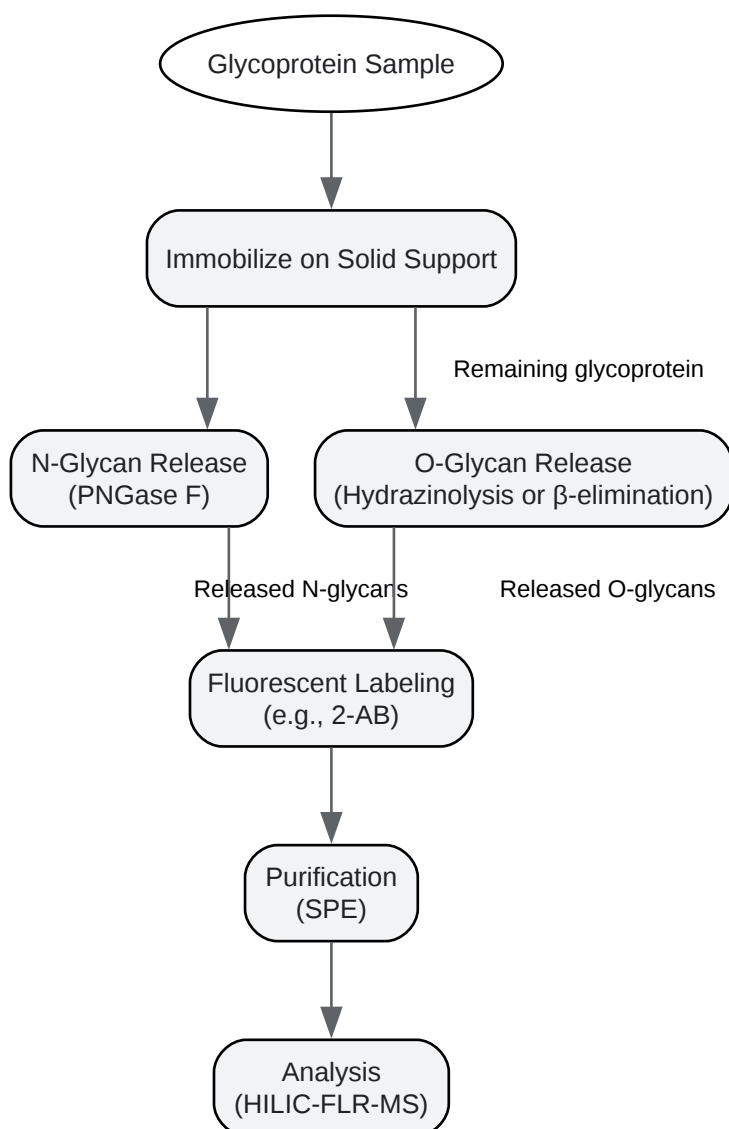
## Functional Significance of Fucosylation in Signaling Pathways

Fucosylation plays a critical regulatory role in several key signaling pathways by modulating receptor-ligand interactions, receptor dimerization, and downstream signaling events.

### Notch Signaling

O-fucosylation of Notch receptors by POFUT1 is essential for proper Notch signaling. The addition of fucose to the EGF repeats of the Notch extracellular domain is a prerequisite for the subsequent addition of GlcNAc by Fringe glycosyltransferases. This modification of O-fucose glycans modulates the binding of Notch to its ligands, Delta and Jagged, thereby regulating cell fate decisions.





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